3-Bromo-8-chloroimidazo[1,5-a]pyrazine synthesis and characterization
3-Bromo-8-chloroimidazo[1,5-a]pyrazine synthesis and characterization
3-Bromo-8-chloroimidazo[1,5-a]pyrazine: Synthesis, Characterization, and Application in Kinase Inhibitor Discovery
Executive Summary
The compound 3-bromo-8-chloroimidazo[1,5-a]pyrazine (CAS: 1502776-60-4) has emerged as a highly privileged bicyclic scaffold in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors targeting Bruton's Tyrosine Kinase (BTK) and Insulin-like Growth Factor 1 Receptor (IGF-1R)[1][2]. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a dual-functionalized hub. The orthogonal reactivity of the C-8 chlorine and the C-3 bromine allows for precise, sequential functionalization, enabling rapid structure-activity relationship (SAR) exploration.
This technical guide details the mechanistic rationale, self-validating synthetic protocols, and analytical standards required to successfully synthesize and utilize this critical building block.
Mechanistic Rationale & Retrosynthetic Strategy
The strategic value of 3-bromo-8-chloroimidazo[1,5-a]pyrazine lies in its differential electrophilicity.
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C-8 Chlorine: The pyrazine ring is highly electron-deficient. The chlorine atom at C-8 is strongly activated by the adjacent nitrogen atoms, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alcohols under mild basic conditions.
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C-3 Bromine: The imidazole ring is relatively more electron-rich than the pyrazine system. The C-3 position is the most nucleophilic carbon on the core, making it the prime target for electrophilic bromination. Furthermore, in downstream applications, the C-3 bromine serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[3].
Retrosynthetically, the scaffold is constructed from (3-chloropyrazin-2-yl)methanamine. Formylation and subsequent cyclodehydration construct the imidazo[1,5-a]pyrazine core. Regioselective bromination at C-3 completes the synthesis.
Fig 1: Stepwise synthetic pathway of 3-bromo-8-chloroimidazo[1,5-a]pyrazine.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow the chemist to verify the success of the reaction before proceeding to the next step.
Step 3.1: Synthesis of the Core (8-Chloroimidazo[1,5-a]pyrazine)
Causality: Cyclodehydration of the formamide intermediate requires a strong dehydrating agent. Phosphorous oxychloride (POCl3) is utilized to activate the formamide carbonyl, driving the intramolecular cyclization onto the pyrazine nitrogen[4].
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Formylation: To a stirred solution of (3-chloropyrazin-2-yl)methanamine (1.0 equiv) in pyridine at 23 °C, add formic acid (1.1 equiv) followed by EDCI·HCl (1.2 equiv)[5].
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Validation Check: Monitor via TLC (DCM:MeOH 9:1). Complete consumption of the primary amine (ninhydrin stain positive) to the formamide (UV active) indicates completion.
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Cyclodehydration: Dissolve the crude formamide in POCl3 (10 volumes) and heat to 90 °C for 4 hours.
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Validation Check: The reaction mixture will turn dark. LC-MS analysis should show the disappearance of the formamide mass and the appearance of the cyclized product (
~154.0).
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Workup: Carefully quench the mixture by dropwise addition into ice water (highly exothermic). Neutralize with saturated aqueous NaHCO3 to pH 7-8, extract with EtOAc, dry over Na2SO4, and concentrate.
Step 3.2: Regioselective C-3 Bromination
Two distinct mechanistic approaches can be employed here, depending on scale and available equipment.
Method A: Directed Lithiation (Kinetic Control) [1] Causality: The C-3 proton is highly acidic. Using a strong, non-nucleophilic base (n-BuLi) at cryogenic temperatures (-78 °C) ensures kinetic deprotonation at C-3 without triggering SNAr at the C-8 chlorine. Cyanogen bromide (BrCN) is used as a mild electrophilic bromine source to trap the anion.
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Dissolve 8-chloroimidazo[1,5-a]pyrazine (1.0 equiv) in anhydrous THF under N2. Cool to -78 °C.
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Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 15 minutes.
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Validation Check: A distinct color shift to deep red/brown confirms the formation of the lithiated species.
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Add a solution of BrCN (1.1 equiv) in THF dropwise. Stir for 30 minutes at -78 °C, then allow to warm to room temperature.
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Quench & Purify: Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel chromatography to yield the product.
Method B: Direct Electrophilic Aromatic Substitution (NBS) [4] Causality: For labs avoiding cryogenic lithiation, N-Bromosuccinimide (NBS) in DMF provides direct electrophilic bromination. The imidazole nitrogen stabilizes the resulting Wheland intermediate, directing the bromine exclusively to the C-3 position.
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Dissolve 8-chloroimidazo[1,5-a]pyrazine (1.0 equiv) in anhydrous DMF.
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Add NBS (1.05 equiv) portion-wise at 0 °C. Stir and allow to warm to room temperature over 2 hours.
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Validation Check: LC-MS will show a mass shift from ~154.0 to ~232.0, with the characteristic 1:1 isotopic pattern of a single bromine atom.
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Analytical Characterization
Rigorous analytical validation is non-negotiable before utilizing this scaffold in library synthesis. The presence of both chlorine and bromine provides a distinct isotopic signature in mass spectrometry (M, M+2, M+4 peaks).
Table 1: Physicochemical Properties & Characterization Data
| Parameter | Specification / Value | Reference / Source |
| CAS Number | 1502776-60-4 | Sigma-Aldrich |
| Molecular Formula | C6H3BrClN3 | PubChem[6] |
| Molecular Weight | 232.47 g/mol | PubChem[6] |
| Monoisotopic Mass | 230.91989 Da | PubChem[6] |
| InChIKey | AYURINKSEQLEKG-UHFFFAOYSA-N | Sigma-Aldrich |
| Purity Requirement | ≥97% (HPLC) | Sigma-Aldrich |
| Storage Conditions | 2-8°C, Inert atmosphere, Dry | Sigma-Aldrich |
Downstream Applications in Drug Development
In the context of BTK inhibitors, this scaffold is typically functionalized in a strict sequence to leverage its orthogonal reactivity. The C-8 chlorine is displaced first via SNAr with an amine (often a chiral piperidine or pyrrolidine derivative)[7]. Following this, the C-3 bromine is subjected to a Suzuki-Miyaura cross-coupling with an aryl or heteroaryl boronic acid to build the extended molecular framework[3].
Fig 2: Downstream functionalization of the scaffold for BTK inhibitors.
By adhering to these validated protocols and understanding the underlying electronic properties of the imidazo[1,5-a]pyrazine core, researchers can reliably scale this intermediate for high-throughput drug discovery campaigns.
References
- Merck Sharp & Dohme Corp. "WO 2016/106623 A1 - Bruton's Tyrosine Kinase (Btk) inhibitor compounds." WIPO/Google Patents.
- "US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors." Google Patents.
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"3-bromo-8-chloroimidazo[1,5-a]pyrazine." PubChemLite. URL: [Link]
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"Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains." PMC/NIH. URL: [Link]
- "EP 2948431 B1 - BTK INHIBITORS." European Patent Office / Google Patents.
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"(S)-Benzyl-2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate." PubChem. URL: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]
- 5. Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-bromo-8-chloroimidazo[1,5-a]pyrazine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 7. benzyl (2S)-2-{8-chloroimidazo[1,5-a]pyrazin-3-yl}pyrrolidine-1-carboxylate | C18H17ClN4O2 | CID 86720301 - PubChem [pubchem.ncbi.nlm.nih.gov]
